![molecular formula C11H11BrN4OS2 B13369520 6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369520.png)
6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of a triazole ring fused with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Furyl Group: The 5-bromo-2-furyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated furan derivative.
Attachment of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be attached through a thiolation reaction using isopropyl thiol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfanyl group.
Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of a debrominated product.
Substitution: The bromine atom in the furyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic structure is often associated with biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and thiadiazole rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Bromo-2-furyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern. The isopropylsulfanyl group provides distinct steric and electronic properties compared to other alkylsulfanyl groups, potentially leading to unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11BrN4OS2 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
6-(5-bromofuran-2-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11BrN4OS2/c1-6(2)18-5-9-13-14-11-16(9)15-10(19-11)7-3-4-8(12)17-7/h3-4,6H,5H2,1-2H3 |
Clé InChI |
SGUZOIJCBUNPKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B13369442.png)
![6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide](/img/structure/B13369453.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13369455.png)

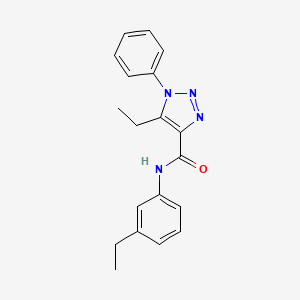
![6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369476.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B13369485.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13369486.png)
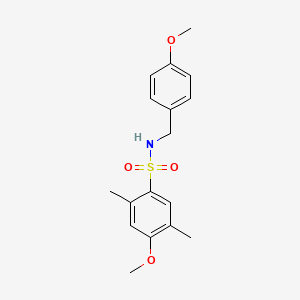

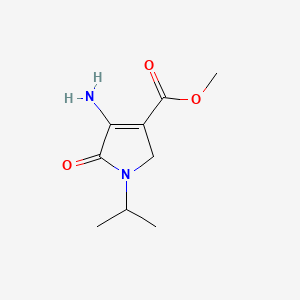
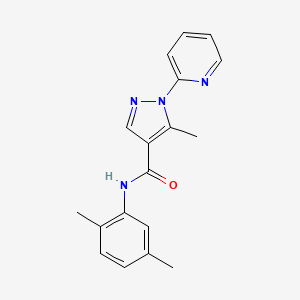
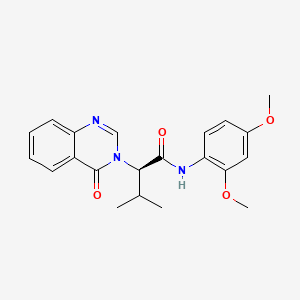
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
